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Compound of Interest

Compound Name: 2-Acetamido-6-nitrobenzoic Acid

Cat. No.: B1265846

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the structural confirmation of 2-
Acetamido-6-nitrobenzoic acid. Due to the limited availability of direct experimental data for
this specific molecule in public databases, this guide presents a comprehensive comparison
with closely related structural isomers and analogs. The methodologies and spectral data
provided for these related compounds offer a robust framework for the characterization and
confirmation of the 2-Acetamido-6-nitrobenzoic acid structure.

Structural Overview

2-Acetamido-6-nitrobenzoic acid (C9H8N205) is a substituted aromatic carboxylic acid.[1] Its
structure, featuring an acetamido and a nitro group ortho to a carboxylic acid, suggests specific
spectroscopic signatures that can be predicted and compared with known compounds.

Comparative Spectroscopic Data

To facilitate the structural elucidation of 2-Acetamido-6-nitrobenzoic acid, the following tables
summarize key spectroscopic data for structurally similar molecules. This comparative data is
essential for identifying the characteristic signals of the target compound.

Table 1: Comparative 'H NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives
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Compound

Chemical Shift
(0) of Aromatic  Multiplicity Solvent Reference
Protons (ppm)

2-Nitrobenzoic

8.00 - 8.03 (H-6),
7.88 - 7.90 (H-4),

) m DMSO-d6 [2]
acid 7.81-7.82 (H-5),
7.79 (H-3)

2-Methyl-6- 7.998 (d), 7.733

) ) ) dtd DMSO-d6 [3]
nitrobenzoic acid  (t), 7.608 (d)
2-Amino-4- 7.930, 7.661,

) ) ) m DMSO-d6 [4]
nitrobenzoic acid  7.258
Predicted 2- ~8.0-8.2 (H-3),
Acetamido-6- ~7.8-8.0 (H-4), dtd DMSO-d6 N/A
nitrobenzoic acid  ~7.6-7.8 (H-5)

Table 2: Comparative 13C NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives

Compound

Chemical Shift (8)
of Key Carbons Solvent Reference

(ppm)

2-Nitrobenzoic acid

165.7 (C=0), 147.9

(C-2), 133.5 (C-4),

131.8 (C-6), 130.3 (C-  Not Specified [2]
1), 129.1 (C-5), 124.2

(C-3)

Predicted 2-
Acetamido-6-

nitrobenzoic acid

~168 (C=0, acid),
~170 (C=0, amide),
~148 (C-NO2), ~140
(C-NHAc), ~120-135
(Aromatic C-H), ~24
(CHB3)

DMSO-d6 N/A

Table 3: Comparative Infrared (IR) Spectroscopy Data of Related Nitrobenzoic Acid Derivatives
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Wavenumber .
Compound Assignment Reference
(cm™)
O-H (acid), C=0
_ _ _ ~3000 (broad), ~1700, ] ]
2-Nitrobenzoic acid (acid), Asymmetric [3]
~1530, ~1350 _
NOz, Symmetric NO2
O-H (acid), C=0
2-Methyl-6- ~3000, ~1700, ~1530, _ _
] ] ] (acid), Asymmetric [3]
nitrobenzoic acid ~1350 )
NO2z, Symmetric NO2
N-H (amide), O-H
Predicted 2- ~3300, ~3000 (broad), (acid), C=0 (acid),
Acetamido-6- ~1700, ~1680, ~1540, C=0 (amide 1), N/A
nitrobenzoic acid ~1350 Asymmetric NOz2,
Symmetric NO2
Table 4. Comparative Mass Spectrometry Data
Molecular Weight ( Predicted m/z for
Compound Reference
g/mol ) [M-H]~
2-Acetamido-6-
_ _ _ 224.17 223.03604 [1]
nitrobenzoic acid
2-Acetamido-5- N
_ _ _ 224.17 Not Specified [5]
nitrobenzoic acid
4-Acetamido-3- N
) ) ) 224.17 Not Specified [6]
nitrobenzoic acid
2-Methyl-6- -
181.15 Not Specified [3]

nitrobenzoic acid

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

necessary for the structural confirmation of 2-Acetamido-6-nitrobenzoic acid. These are

based on established methods for similar aromatic nitro compounds.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the proton and carbon framework of the molecule.

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-d6, CDCI3) in an NMR tube. Ensure the sample is
fully dissolved.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both
1H and 3C detection.

o Data Acquisition:

o 'H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45°
pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater
number of scans will be required compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0

ppm).

Infrared (IR) Spectroscopy

» Objective: To identify the key functional groups present in the molecule.
» Methodology (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean.

o Place a small amount of the solid sample onto the crystal.

o Apply pressure to ensure good contact.

 Instrumentation: A benchtop FT-IR spectrometer with an ATR accessory.
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o Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the
sample spectrum, typically scanning from 4000-400 cm~1. Co-add 16 to 32 scans to improve
the signal-to-noise ratio.

» Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecule.
o Methodology (Electrospray lonization - ESI):

o Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at
a low concentration (e.g., 1 pg/mL).

o Infuse the sample solution into the ESI source.

e Instrumentation: A mass spectrometer equipped with an ESI source and a high-resolution
mass analyzer (e.g., Time-of-Flight or Orbitrap).

o Data Acquisition: Acquire spectra in both positive and negative ion modes. The mass
analyzer separates ions based on their mass-to-charge ratio (m/z).

o Data Processing: The resulting mass spectrum plots the relative abundance of ions against
their m/z ratio. The molecular ion peak should be identified to confirm the molecular weight.

Workflow for Structural Confirmation

The logical flow for confirming the structure of 2-Acetamido-6-nitrobenzoic acid is outlined
below.
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Caption: Workflow for the synthesis, purification, and structural confirmation of 2-Acetamido-6-
nitrobenzoic acid.

By following the described experimental protocols and comparing the acquired data with the
provided information for related compounds, researchers can confidently confirm the structure
of 2-Acetamido-6-nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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